2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride
CAS No.: 2648961-83-3
Cat. No.: VC11541994
Molecular Formula: C6H7ClN2O3
Molecular Weight: 190.58 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2648961-83-3 |
|---|---|
| Molecular Formula | C6H7ClN2O3 |
| Molecular Weight | 190.58 g/mol |
| IUPAC Name | 2-(6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H6N2O3.ClH/c9-5(10)1-4-2-7-3-8-6(4)11;/h2-3H,1H2,(H,9,10)(H,7,8,11);1H |
| Standard InChI Key | UQCQAYJHMROBOM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)NC=N1)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₆H₇ClN₂O₃, with a molecular weight of 190.58 g/mol. Its IUPAC name, 2-(6-oxo-1H-pyrimidin-5-yl)acetic acid hydrochloride, reflects the integration of a pyrimidine ring substituted at the 5-position with an acetic acid group and a hydrochloride counterion. Key structural features include:
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A dihydropyrimidinone ring system, which contributes to its planar aromaticity and hydrogen-bonding capabilities.
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A carboxylic acid group (-COOH) at the 2-position, enabling salt formation and participation in acid-base reactions.
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A hydrochloride salt, improving aqueous solubility for laboratory handling .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇ClN₂O₃ | |
| Molecular Weight | 190.58 g/mol | |
| IUPAC Name | 2-(6-oxo-1H-pyrimidin-5-yl)acetic acid; hydrochloride | |
| Canonical SMILES | C1=C(C(=O)NC=N1)CC(=O)O.Cl | |
| Purity | 95% (HPLC) |
Spectral Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry data from related pyrimidine derivatives provide insights into its structural confirmation. For instance, analogous compounds exhibit:
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¹H NMR (400 MHz, DMSO-d₆): Signals at δ 4.05 ppm (s, 2H, CH₂) for the acetic acid moiety and aromatic protons between δ 7.36–8.06 ppm .
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¹³C NMR: Peaks corresponding to the pyrimidine carbonyl (δ 165–169 ppm) and carboxylic acid (δ 169–172 ppm) .
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 190.58 confirms the molecular formula.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions starting with pyrimidine precursors. A representative pathway includes:
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Condensation Reaction: Reacting cyanoacetamide with aldehydes to form a 5-cyano-6-oxopyrimidine intermediate .
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Acetic Acid Incorporation: Introducing the acetic acid group via nucleophilic substitution or alkylation. For example, ethyl 2-[(5-cyano-6-oxopyrimidin-2-yl)thio]acetate is hydrolyzed under acidic conditions to yield the carboxylic acid .
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Salt Formation: Treating the free acid with hydrochloric acid to produce the hydrochloride salt.
Key Reaction Conditions:
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Solvents: Methanol, dimethylformamide (DMF).
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Temperature: Room temperature for condensation; reflux for hydrolysis .
Industrial Production Challenges
Scaling up synthesis requires optimizing yield and purity. Industrial methods may employ:
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Continuous Flow Reactors: To enhance reaction control and reduce by-products.
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Crystallization Techniques: For high-purity isolation, critical in pharmaceutical intermediates.
Chemical Reactivity and Functional Transformations
Nucleophilic and Electrophilic Reactions
The pyrimidine ring undergoes electrophilic substitution at electron-rich positions, while the acetic acid group participates in:
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Esterification: Reacting with alcohols to form esters, useful in prodrug design.
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Amide Formation: Coupling with amines via carbodiimide-mediated reactions .
Redox Behavior
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Oxidation: The dihydropyrimidine moiety can oxidize to a fully aromatic pyrimidine under strong oxidizing conditions.
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Reduction: Sodium borohydride reduces the carbonyl group to a hydroxyl, altering solubility and bioactivity.
Applications in Scientific Research
Medicinal Chemistry
Pyrimidine derivatives are explored for:
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Enzyme Inhibition: Targeting dihydrofolate reductase (DHFR) or thymidylate synthase in cancer therapy .
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Antimicrobial Agents: Modifying the acetic acid side chain enhances activity against resistant strains .
Material Science
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Coordination Polymers: The carboxylic acid group chelates metal ions, forming frameworks with catalytic or sensing properties.
Analytical and Quality Control Methods
Structural Confirmation
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